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Compound of Interest

Compound Name: 4'-trans-Hydroxy Cilostazol

Cat. No.: B601442 Get Quote

An Essential Guide to the Comparative Bioavailability of Cilostazol Formulations and

Associated Metabolite Levels

For researchers and drug development professionals, understanding the pharmacokinetic

profiles of different drug formulations is paramount for ensuring therapeutic efficacy and safety.

This guide provides an objective comparison of various Cilostazol formulations, supported by

experimental data on bioavailability and metabolite levels. Cilostazol, a phosphodiesterase III

inhibitor, is primarily used to treat intermittent claudication. Its efficacy is influenced by its

absorption and metabolism into active metabolites.

Comparative Bioavailability of Cilostazol
Formulations
The bioavailability of Cilostazol can vary significantly depending on the formulation. Studies

have compared immediate-release (IR) tablets, sustained-release (SR) capsules, orally

disintegrating tablets (ODT), and generic versions against the original brand. These

comparisons typically focus on key pharmacokinetic parameters such as the maximum plasma

concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma

concentration-time curve (AUC).

Key Pharmacokinetic Parameters
The following tables summarize the quantitative data from various comparative bioavailability

studies of different Cilostazol formulations.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b601442?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Bioequivalence of 100 mg Cilostazol Tablets (Test vs. Reference)[1][2]

Parameter Formulation Cilostazol
3,4-dehydro-
cilostazol (OPC-
13015)

Cmax (ng/mL) Test (Bestazol) 701 (±31.4%) -

Reference (Pletaal) 690 (±34.3%) -

Geometric Mean Ratio

(90% CI)

101.86% (91.88%–

112.92%)

106.72% (95.31%–

119.50%)

AUC0–last (ng·h/mL) Test (Bestazol) 11,700 (±36.0%) -

Reference (Pletaal) 10,900 (±38.5%) -

Geometric Mean Ratio

(90% CI)

107.78% (99.67%–

116.56%)

110.54% (101.92%–

119.89%)

AUC0–∞ (ng·h/mL) Test (Bestazol) 13,724 (±38.1%) -

Reference (Pletaal) 12,458 (±40.0%) -

Geometric Mean Ratio

(90% CI)

110.46% (102.68%–

118.82%)

107.37% (96.74%–

119.16%)

Tmax (h) Test (Bestazol) 4.00 (median) -

Reference (Pletaal) 3.25 (median) -

t1/2 (h) Test (Bestazol) 13.5 -

Reference (Pletaal) 11.8 -

Table 2: Bioequivalence of 50 mg Cilostazol Tablets (Test vs. Reference)[3][4]
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Parameter
Geometric Mean Ratio (Test/Reference)
(90% CI)

Cmax 112.38% (101.70%–124.19%)

AUC0-48 103.66% (96.06%–111.86%)

AUC0-∞ 95.14% (86.12%–105.12%)

Table 3: Comparison of Sustained-Release (SR) vs. Immediate-Release (IR) Cilostazol

Formulations[5][6]

Parameter Analyte
Geometric Mean Ratio
(SR/IR) (90% CI)

AUCτ Cilostazol 0.937 (0.863–1.017)

OPC-13015 0.960 (0.883–1.043)

OPC-13213 0.935 (0.859–1.017)

Dose-normalized Cmax,ss Cilostazol 0.644 (0.590–0.703)

OPC-13015 0.586 (0.536–0.642)

OPC-13213 0.636 (0.577–0.702)

Table 4: Bioequivalence of Orally Disintegrating Tablet (ODT) Formulations (Improved vs.

Current)[7]
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Administration Parameter

Difference in Mean Log-
transformed Values
(Improved - Current) (90%
CI)

Without Water AUC60h
log(0.91) (log(0.84) to

log(0.98))

Cmax
log(1.03) (log(0.93) to

log(1.15))

With Water AUC60h
log(0.95) (log(0.89) to

log(1.02))

Cmax
log(0.95) (log(0.83) to

log(1.08))

Experimental Protocols
The methodologies employed in these comparative bioavailability studies are crucial for the

interpretation of the results. Below are detailed protocols from the cited experiments.

Bioequivalence Study of 100 mg Cilostazol Tablets[1][2]
Study Design: A single-dose, open-label, two-treatment, two-period, two-sequence,

randomized crossover study.

Subjects: 28 healthy Thai adult volunteers.

Dosing: Each volunteer received a single 100 mg tablet of the test formulation (Bestazol) and

the reference formulation (Pletaal) with a 2-week washout period between treatments.

Blood Sampling: Blood samples were collected at pre-dose and at various time points up to

72 hours post-dose.

Analytical Method: Plasma concentrations of cilostazol and its active metabolite, 3,4-

dehydro-cilostazol, were determined using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.
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Pharmacokinetic Analysis: Non-compartmental analysis was used to determine Cmax,

AUC0–last, AUC0–∞, Tmax, and t1/2.

Bioequivalence Study of 50 mg Cilostazol Tablets[4]
Study Design: An open-label, single-dose, randomized, two-period, two-sequence, crossover

study.

Subjects: 30 healthy Thai volunteers.

Dosing: Each volunteer received a single 50 mg cilostazol tablet of both a locally

manufactured formulation (Citazol®) and the original formulation (Pletaal®) with a washout

period of at least 14 days.

Blood Sampling: Blood samples were obtained at pre-dose and over 48 hours after dosing.

Analytical Method: Cilostazol plasma concentrations were quantified using liquid

chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of SR and IR Formulations[6]
Study Design: A multiple-dose, randomized, two-way crossover study.

Subjects: Healthy male Korean volunteers.

Dosing: Subjects received either 200 mg SR formulation once daily or 100 mg IR formulation

twice daily for 5 consecutive days in a fed state, with a 9-day washout period.

Blood Sampling: Plasma concentrations of cilostazol and its metabolites were determined at

various time points.

Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method was used.

Pharmacokinetic Analysis: The area under the plasma concentration–time curve within a

dosing interval (AUCτ), the measured peak plasma concentration at steady state (Cmax,ss),

and the time to reach Cmax,ss (tmax,ss) were analyzed using a non-compartmental method.
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Visualizing Experimental Workflows and
Mechanisms
To better illustrate the processes involved in these studies and the mechanism of action of

Cilostazol, the following diagrams are provided.
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Cilostazol Mechanism of Action

Conclusion
The provided data from multiple studies indicate that various formulations of Cilostazol,

including generic tablets and orally disintegrating tablets, can be bioequivalent to the reference

formulations. Sustained-release formulations demonstrate a lower Cmax and a delayed Tmax

compared to immediate-release formulations, which may influence the side effect profile. The

choice of formulation can be guided by the desired pharmacokinetic profile and patient-specific

needs. The experimental protocols outlined provide a framework for conducting robust

bioequivalence and comparative bioavailability studies for Cilostazol and other pharmaceutical

products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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